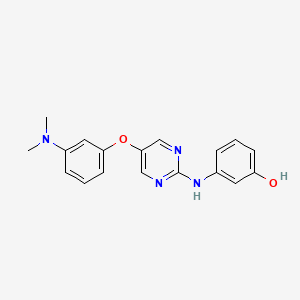

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol

概要

説明

SEN 1269は、アミロイドβ凝集の強力な阻害剤です。アミロイドβ(1-42)の凝集を阻害し、アミロイドβ(1-42)に暴露された神経細胞株を保護することによって作用します。SEN 1269は、アミロイドβオリゴマーによって誘発される長期増強と記憶の欠損を軽減する効果を示しています。 この化合物は主にアルツハイマー病に関連する研究で使用されています .

準備方法

合成経路と反応条件

SEN 1269の合成には、3-(ジメチルアミノ)フェノールと5-(3-(ジメチルアミノ)フェノキシ)-2-ピリミジンアミンの反応が含まれます。 この反応は通常、最終生成物の純度と収率を保証するために制御された条件下で行われます .

工業生産方法

SEN 1269の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の均一性と純度を保証するための厳格な品質管理対策が含まれています。 生産は、合成の特定の要件を処理するための設備が整った専門施設で行われます .

化学反応の分析

反応の種類

SEN 1269は、その構造中の反応性官能基の存在により、主に置換反応を受けます。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応は通常、中程度の温度で極性溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が使用されます。これらの反応は、過酸化を防ぐために制御された条件下で行われます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応ではSEN 1269のさまざまな誘導体が得られるのに対し、酸化反応と還元反応では、化合物の官能基が変化する可能性があります .

科学研究の応用

SEN 1269は、科学研究で幅広い用途があります。

化学: アミロイドβ凝集とその阻害を研究するためのモデル化合物として使用されます。

生物学: アミロイドβ誘発毒性に対する保護効果を理解するために、細胞研究に使用されます。

医学: アルツハイマー病やその他の神経変性疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Medicinal Chemistry

Alzheimer's Disease Research

- SEN 1269 has been identified as a significant inhibitor of amyloid-β (1-42) aggregation, which is crucial for developing therapeutic strategies against Alzheimer’s disease. By blocking this aggregation, the compound protects neuronal cell lines that are exposed to amyloid-β oligomers. This action has shown efficacy in mitigating memory deficits and long-term potentiation impairments caused by these oligomers.

Mechanism of Action

- The compound operates by disrupting the formation of toxic oligomeric species from amyloid-β peptides, thus preventing their neurotoxic effects. This mechanism is vital for the development of drugs aimed at treating Alzheimer's disease and other related neurodegenerative disorders.

Neurobiology

Neuroprotective Effects

- Research indicates that SEN 1269 not only inhibits amyloid-β aggregation but also exhibits neuroprotective properties. It enhances neuronal survival in environments where amyloid-β is present, suggesting its potential utility as a neuroprotective agent in clinical settings.

Case Studies

- In vitro studies have demonstrated that SEN 1269 can significantly reduce neuronal cell death induced by amyloid-β exposure. These findings underscore its potential role in therapeutic interventions aimed at preserving cognitive function in Alzheimer’s patients.

Synthesis and Production

Synthetic Routes

- The synthesis of SEN 1269 involves a multi-step chemical process that includes the reaction of 3-(dimethylamino)phenol with 5-(3-(dimethylamino)phenoxy)-2-pyrimidinamine under controlled conditions to ensure high purity and yield.

Industrial Production

- For large-scale applications, industrial production methods are employed that mirror laboratory synthesis but incorporate rigorous quality control measures to maintain consistency and purity throughout the manufacturing process.

作用機序

SEN 1269は、アミロイドβ(1-42)の凝集を阻害することによって効果を発揮します。アミロイドβモノマーに結合し、それらが毒性のあるオリゴマーやフィブリルに凝集するのを防ぎます。この阻害は、神経細胞をアミロイドβ誘発毒性から保護し、シナプス機能を維持します。 SEN 1269の分子標的には、アミロイドβモノマーとオリゴマーが含まれ、関与する経路はアミロイドβ凝集と毒性に関するものです .

類似化合物との比較

類似化合物

SEN 1234: 同様の作用機序を持つ別のアミロイドβ凝集阻害剤。

SEN 5678: アミロイドβ凝集を標的とするが、結合親和性と特異性が異なる化合物。

SEN 1269の独自性

SEN 1269は、アミロイドβ(1-42)凝集の阻害における高い効力と特異性によりユニークです。 他の類似の化合物と比較して、神経細胞の保護と前臨床モデルにおける記憶欠損の改善において優れた効果を示しています .

生物活性

Overview

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol, commonly referred to as SEN 1269, is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. Its structure and biological properties suggest significant interactions with various biological targets, making it a subject of extensive research.

- IUPAC Name : 3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol

- Molecular Formula : C18H18N4O2

- Molecular Weight : 322.4 g/mol

- CAS Number : 956128-01-1

SEN 1269 acts primarily as an inhibitor of amyloid-beta aggregation , a key pathological feature in Alzheimer’s disease. It has been shown to block the aggregation of amyloid-beta (1-42) and protect neuronal cell lines exposed to these aggregates. This protective effect is crucial as amyloid-beta oligomers are known to disrupt synaptic function and contribute to memory deficits associated with Alzheimer's disease.

Inhibition of Amyloid-Beta Aggregation

SEN 1269 has demonstrated efficacy in:

- Reducing amyloid-beta aggregation.

- Protecting neuronal cells from toxicity induced by amyloid-beta.

- Improving long-term potentiation and memory deficits in experimental models.

Antitumor Activity

In addition to its neuroprotective effects, some studies indicate that similar compounds exhibit antitumor activity. For instance, derivatives based on the structural features of SEN 1269 were evaluated against various human cancer cell lines, showing promising results in inhibiting tumor growth . Although specific data for SEN 1269's antitumor activity is limited, its structural analogs suggest potential pathways for further investigation.

Study on Neuroprotection

A study focused on the neuroprotective effects of SEN 1269 revealed:

- Cell Viability : Neuronal cell lines treated with SEN 1269 showed increased viability in the presence of amyloid-beta compared to untreated controls.

- Mechanistic Insights : The compound was found to modulate signaling pathways associated with cell survival and apoptosis, indicating a multifaceted role in neuronal protection.

Antitumor Evaluation

Research involving similar compounds reported:

- IC50 Values : Compounds structurally related to SEN 1269 exhibited IC50 values ranging from 0.45 to 5.08 μM against various cancer cell lines, indicating significant potency compared to established drugs like Sunitinib .

Data Table: Biological Activity Summary

特性

IUPAC Name |

3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22(2)14-6-4-8-16(10-14)24-17-11-19-18(20-12-17)21-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPAAKZZUIRMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676566 | |

| Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956128-01-1 | |

| Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。